molecular formula C9H8O B8780847 (1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 85354-35-4

(1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No. B8780847
CAS RN: 85354-35-4
M. Wt: 132.16 g/mol
InChI Key: UKGCFMYYDATGNN-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235676B2

Procedure details

To a mechanically stirred solution of indene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water at 20° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded indene oxide in >99% yield with selectivity 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CCCCCCCCCCCC.NC(N)=[O:24].C(=O)(O)[O-].[Na+].OO>O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:1]12[O:24][CH:2]1[CH2:3][C:4]1[C:9]2=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
0.001 mol
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
0.208 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.003 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.4 mol
Type
reactant
Smiles
OO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether
Duration
10 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C12C(CC3=CC=CC=C13)O2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07235676B2

Procedure details

To a mechanically stirred solution of indene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water at 20° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded indene oxide in >99% yield with selectivity 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CCCCCCCCCCCC.NC(N)=[O:24].C(=O)(O)[O-].[Na+].OO>O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:1]12[O:24][CH:2]1[CH2:3][C:4]1[C:9]2=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
0.001 mol
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
0.208 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.003 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.4 mol
Type
reactant
Smiles
OO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether
Duration
10 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C12C(CC3=CC=CC=C13)O2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07235676B2

Procedure details

To a mechanically stirred solution of indene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water at 20° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded indene oxide in >99% yield with selectivity 95%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.CCCCCCCCCCCC.NC(N)=[O:24].C(=O)(O)[O-].[Na+].OO>O.S([O-])([O-])(=O)=O.[Mn+2]>[CH:1]12[O:24][CH:2]1[CH2:3][C:4]1[C:9]2=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
0.001 mol
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
0.208 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.003 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.4 mol
Type
reactant
Smiles
OO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 10 hours the reaction mixture was extracted with 4×5 ml diethyl ether
Duration
10 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C12C(CC3=CC=CC=C13)O2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.